molecular formula C17H22NO5- B12336540 (2S,4S)-1-(tert-Butoxycarbonyl)-2-methyl-4-phenoxypyrrolidine-2-carboxylate CAS No. 93967-75-0

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methyl-4-phenoxypyrrolidine-2-carboxylate

Cat. No.: B12336540
CAS No.: 93967-75-0
M. Wt: 320.4 g/mol
InChI Key: KFLOXSQQROKZCT-GUYCJALGSA-M
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Description

N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a five-membered pyrrolidine ring with a phenoxy group and a BOC (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenoxy group or the BOC group can be replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenol derivatives, BOC anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-BOC-cis-4-hydroxyproline methyl ester: Another compound with a BOC protecting group and a pyrrolidine ring.

    N-BOC-4-phenylpyrrolidine: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is unique due to the presence of both the phenoxy group and the BOC protecting group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

93967-75-0

Molecular Formula

C17H22NO5-

Molecular Weight

320.4 g/mol

IUPAC Name

(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-13(10-17(18,4)14(19)20)22-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20)/p-1/t13-,17-/m0/s1

InChI Key

KFLOXSQQROKZCT-GUYCJALGSA-M

Isomeric SMILES

C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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